Azanium;copper;triformate
Description
Context within Metal-Organic Frameworks (MOFs) and Hybrid Organic-Inorganic Perovskites
Azanium;copper;triformate is a prime example of a hybrid organic-inorganic material, situated at the intersection of Metal-Organic Frameworks (MOFs) and hybrid perovskites. iucr.orgrsc.orgscispace.com MOFs are crystalline compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. pwr.edu.plaps.org The formate (B1220265) ion (HCOO⁻), being the smallest carboxylate, is a versatile bridging ligand used to construct these frameworks. aps.org
The structure of NH₄[Cu(HCOO)₃] is often described as a perovskite-like framework. acs.orgresearchgate.net In a typical ABX₃ perovskite structure, the 'A' and 'B' sites are occupied by cations and 'X' by an anion. In this compound, the ammonium (B1175870) ion (NH₄⁺) occupies the 'A' site within the cavities of the framework, while the copper(II) ion (Cu²⁺) is at the 'B' site, and the formate ligand (HCOO⁻) acts as the bridging 'X' component. rsc.org The framework itself is composed of Cu(II) ions linked by formate ligands, creating a three-dimensional network. acs.org Specifically, the structure of NH₄[Cu(HCOO)₃] consists of a chiral [Cu(HCOO)₃]⁻ 3D framework where Cu²⁺ ions have a distorted octahedral coordination. acs.org
This perovskite-like topology is a common feature in related compounds, such as dimethylammonium copper formate ([(CH₃)₂NH₂]Cu(HCOO)₃), which is also considered a model hybrid organic-inorganic perovskite. iucr.orgrsc.orgrsc.org The study of these materials provides insights into the broader class of hybrid perovskites, which are renowned for their impressive photovoltaic and optoelectronic properties. scispace.com The inclusion of the organic ammonium cation introduces a degree of structural flexibility and functionality not typically seen in purely inorganic perovskites, leading to complex phase transitions and interesting physical phenomena. scispace.compwr.edu.pl
The structure of these materials can undergo significant changes in response to external stimuli like temperature and pressure. For instance, [CH₃CH₂NH₃][Cu(HCOO)₃] undergoes a temperature-induced irreversible phase transition from a perovskite to a diamond structure at 357 K. nih.gov Similarly, NH₄[Cu(HCOO)₃] exhibits temperature-dependent phase transitions; it has an orthorhombic structure (space group P2₁2₁2₁) at room temperature and transitions to a hexagonal polymorph (space group P6₃22) at higher temperatures. acs.org These transitions are influenced by factors such as the Jahn-Teller distortion of the Cu²⁺ ion and the ordering of the ammonium cations within the framework. acs.orgpwr.edu.plresearchgate.net
Table 1: Crystallographic Data for NH₄[Cu(HCOO)₃]
| Property | Room Temperature Phase | High-Temperature Phase |
|---|---|---|
| Crystal System | Orthorhombic | Hexagonal |
| Space Group | P2₁2₁2₁ | P6₃22 |
This table is based on data from The Journal of Physical Chemistry C. acs.org
Significance of Copper(II) Formate Complexes in Coordination Chemistry
Copper(II) formate complexes are fundamental building blocks in coordination chemistry, valued for their structural diversity and interesting magnetic and electronic properties. researchgate.netclarku.edu The formate ligand can coordinate to metal centers in various modes, most commonly as a bridge between two metal ions, facilitating the formation of extended networks. clarku.eduresearchgate.net This bridging capability is crucial in constructing the frameworks of compounds like this compound.
The coordination environment around the Cu(II) ion in these complexes is often a distorted octahedron due to the Jahn-Teller effect, a geometric distortion of non-linear molecules in certain electronic situations. acs.orgrsc.org In NH₄[Cu(HCOO)₃], each copper ion is coordinated to six oxygen atoms from six different formate ligands, with four short basal Cu-O bonds and two elongated apical ones. acs.org This distortion has a significant impact on the material's properties, including its magnetic behavior. pwr.edu.plresearchgate.net
The study of copper(II) formate complexes extends to their use in creating coordination polymers with specific magnetic characteristics. clarku.eduresearchgate.net For example, the nature of the formate bridge can mediate either antiferromagnetic or ferromagnetic interactions between adjacent Cu(II) centers. rsc.orgrsc.org In dimethylammonium copper formate, the formate ligands mediate both types of interactions, leading to a complex magnetic structure. rsc.org Research into these complexes helps elucidate fundamental structure-property relationships, such as the Goodenough-Kanamori-Anderson (GKA) rules, which predict the nature of magnetic superexchange interactions. iucr.orgrsc.org
Research Landscape and Emerging Interest in Ammonium Metal Formates
Ammonium metal formate frameworks, [NH₄][M(HCOO)₃] where M can be a divalent metal ion like Mn, Fe, Co, Ni, or Zn, have become a fertile ground for scientific investigation over the past few decades. sciengine.comkent.ac.ukrsc.org This class of materials is particularly intriguing due to the wide array of functionalities they exhibit, which arise from the interplay between the ammonium guest cation and the metal-formate host framework. sciengine.compwr.edu.pl
The primary driver of research in this area is the occurrence of structural phase transitions triggered by changes in temperature or pressure. sciengine.comrsc.org These transitions are often linked to the ordering of the ammonium cations within the framework's cavities and can lead to the emergence of properties like ferroelectricity, antiferromagnetism, and multiferroicity (the coexistence of multiple ferroic orders). pwr.edu.plkent.ac.uk For example, many members of the [NH₄][M(HCOO)₃] family undergo a paraelectric-to-ferroelectric phase transition upon cooling, driven by the ordering of the NH₄⁺ ions. rsc.org
The research also explores how changing the metal cation (M) affects the structural and physical properties. Studies on the [NH₄]M(HCOO)₃ series (M = Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺) have shown that all exhibit antiferromagnetic coupling, but the orientation of the magnetic spins changes across the series. kent.ac.uk Furthermore, the application of high pressure can induce phase transitions and alter the magnetic and electrical properties. nih.govrsc.orgresearchgate.net For instance, applying pressure to ammonium metal formates can induce a hexagonal-to-monoclinic phase transition and significantly increase the canted moment in the iron-based compound. rsc.orgresearchgate.net This tunability of properties through chemical substitution and external stimuli makes ammonium metal formates promising candidates for the development of new functional materials. sciengine.compwr.edu.pl
Structure
2D Structure
Properties
CAS No. |
68310-83-8 |
|---|---|
Molecular Formula |
C3H7CuNO6 |
Molecular Weight |
216.64 g/mol |
IUPAC Name |
azanium;copper;triformate |
InChI |
InChI=1S/3CH2O2.Cu.H3N/c3*2-1-3;;/h3*1H,(H,2,3);;1H3/q;;;+2;/p-2 |
InChI Key |
DBKWLVJPISKRJS-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].C(=O)[O-].[NH4+].[Cu+2] |
Related CAS |
64-18-6 (Parent) |
Origin of Product |
United States |
Crystallographic and Structural Characterization of Azanium;copper;triformate
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction (SCXRD) stands as a cornerstone technique for the precise determination of a crystalline material's atomic structure. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can deduce the arrangement of atoms, bond lengths, and bond angles with high accuracy.
Determination of Space Group and Unit Cell Parameters
Studies on analogues of azanium;copper;triformate, such as dimethylammonium copper(II) formate (B1220265), have utilized single-crystal X-ray analysis to determine its crystal system and unit cell parameters. For instance, dimethylammonium copper(II) formate crystallizes in the monoclinic space group I2/c. iucr.org At room temperature, the related compound NH₄[Cu(HCOO)₃] adopts an orthorhombic P2₁2₁2₁ space group, which transforms to a hexagonal P6₃22 space group at higher temperatures. acs.org
The unit cell parameters for dimethylammonium copper(II) formate have been reported as a = 11.4204(5) Å, b = 8.7139(5) Å, c = 8.8502(5) Å, and β = 96.247(5)°. iucr.org For NH₄[Cu(HCOO)₃], the crystallographic data has been collected at various temperatures, including 120 K and 230 K, with the details available in supplementary information of published studies. acs.orgacs.org
Table 1: Crystallographic Data for Copper Formate Analogues
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Temperature (K) |
|---|---|---|---|---|---|---|
| Dimethylammonium copper(II) formate | I2/c | 11.4204(5) | 8.7139(5) | 8.8502(5) | 96.247(5) | Room Temp |
| NH₄[Cu(HCOO)₃] (Phase II) | P2₁2₁2₁ | - | - | - | - | 295 |
| NH₄[Cu(HCOO)₃] (Phase I) | P6₃22 | - | - | - | - | >355 |
| NH₄[Cu(HCOO)₃] | - | - | - | - | - | 120, 230 |
Note: Specific unit cell parameters for NH₄[Cu(HCOO)₃] at different temperatures are detailed in the cited literature.
Analysis of Copper(II) Coordination Geometry
The copper(II) ion in these frameworks typically exhibits a distorted coordination geometry. In dimethylammonium copper(II) formate, the Cu²⁺ ion is located at a center of symmetry and is surrounded by six formate ions in a distorted octahedral arrangement. iucr.org This distortion is a consequence of the Jahn-Teller effect, a common phenomenon for d⁹ copper(II) complexes. researchgate.netpwr.edu.pl The equatorial Cu-O bond lengths are shorter (1.969 Å and 1.971 Å) than the axial Cu-O bonds (2.492 Å). iucr.org
In the broader family of copper(II) complexes, coordination geometries can range from square-planar and square-pyramidal to trigonal-bipyramidal and distorted octahedral. nih.govmdpi.comacs.org For instance, in some copper(II) picolinate (B1231196) complexes, the geometry is described as distorted square-pyramidal. nih.gov The coordination environment in NH₄[Cu(HCOO)₃] is also a distorted octahedron with four short basal Cu-O bonds and two elongated apical ones. acs.org
Table 2: Copper(II) Coordination Bond Lengths in Dimethylammonium Copper(II) Formate
| Bond Type | Bond Length (Å) |
|---|---|
| Equatorial Cu-O | 1.969 |
| Equatorial Cu-O | 1.971 |
| Axial Cu-O | 2.492 |
Identification of Formate Ligand Bridging Modes
The formate ligands (HCOO⁻) play a crucial role in connecting the copper(II) centers, forming the three-dimensional framework. In dimethylammonium copper(II) formate, the formate ions act as bridges between copper atoms, creating an infinite anti-anti chain structure. iucr.org This anti-anti bridging mode is a common feature in metal-formate frameworks. acs.orgrsc.org This specific arrangement involves the formate ligand coordinating to two different metal centers through its two oxygen atoms, with the metal centers positioned on opposite sides of the formate's C-O-C plane.
The formate ion itself can exhibit different coordination modes, including terminal and bridging fashions. acs.org The versatility of the formate ion as a linker, capable of acting as a single-atom or a three-atom bridge, allows for the formation of diverse framework structures with varying magnetic and electronic properties. rsc.orgrsc.org
Interplay of Ammonium (B1175870) Cations with the Metal-Formate Framework
In NH₄[Cu(HCOO)₃], the ammonium cations reside within the channels of the chiral [Cu(HCOO)₃]⁻ framework. acs.org The strength of the interaction between the ammonium cation and the framework can be inferred from properties like the activation energy for dielectric relaxation, which is significantly higher in NH₄[Cu(HCOO)₃] compared to its magnesium and zinc analogues, suggesting a stronger bond to the copper-formate framework. acs.org
Neutron Diffraction Investigations for Hydrogen Atom Localization and Framework Dynamics
While X-ray diffraction is excellent for locating heavier atoms, it is less effective for precisely determining the positions of hydrogen atoms. Neutron diffraction overcomes this limitation due to the comparable scattering cross-sections of hydrogen (or its isotope, deuterium) and other elements. This technique has been employed to study related metal-formate frameworks. researchgate.netrsc.orgresearchgate.net
Neutron diffraction studies on deuterated samples of ammonium metal formates have been crucial in characterizing the pressure-induced distortions of the metal-formate frameworks. rsc.org In dimethylammonium copper formate, neutron diffraction, combined with magnetization measurements, was used to solve the ground state magnetic structure. researchgate.netrsc.org These studies are essential for understanding the framework's dynamics and the role of hydrogen bonding in mediating magnetic interactions. scispace.com
Powder X-ray Diffraction for Phase Identification and Material Purity
Powder X-ray diffraction (PXRD) is a rapid and powerful technique for identifying crystalline phases and assessing the purity of a bulk sample. researchgate.net By comparing the experimental diffraction pattern of a synthesized material with standard patterns, one can confirm the formation of the desired compound and detect the presence of any crystalline impurities. govinfo.gov
PXRD has been used to study phase transitions in dimethylammonium metal formates, where significant lattice contractions and peak splitting were observed upon cooling, indicating a lowering of symmetry. scispace.com It is a standard characterization method used in the synthesis of novel copper formate frameworks to ensure the phase purity of the as-prepared samples. rsc.org The technique is invaluable for routine analysis and for monitoring structural changes under non-ambient conditions.
Mechanistic Investigations of Formation and Reactivity
Understanding Copper-Formate Complexation Pathways
The complexation of copper with formate (B1220265) ions in the presence of ammonium (B1175870) is a critical first step in the formation of azanium;copper;triformate. Studies have shown that the nature of the ligands coordinated to the copper center plays a significant role in the properties and reactivity of the resulting complex. The coordination of formate to the copper ion is a key aspect of these pathways.
In solution, copper(II) ions can coordinate with formate ions and ammonium-derived ligands (amines) to form various complex structures. The specific coordination environment is influenced by factors such as the nature of the amine ligand and the solvent. For instance, the presence of water molecules can lead to the formation of aqua complexes, which can affect the rotation of formate anions and subsequently influence the decomposition mechanism. acs.org Computational studies have been employed to understand the thermochemistry of these complexes, revealing that hydrogen bonds between the amine ligand and formate are crucial in determining the activation energy for subsequent reactions. acs.orgresearchgate.net
The decomposition of larger copper formate clusters often proceeds through the loss of neutral copper formate units until smaller, more reactive clusters are formed. nih.gov These smaller clusters are then susceptible to redox reactions.
Redox Chemistry of Copper in the Presence of Formate and Ammonium
The redox chemistry of copper in these complexes is central to their reactivity, particularly the interconversion between copper(II) and copper(I) states and their role in catalytic reactions.
The reduction of Cu(II) to Cu(I) is a key step in many reactions involving copper formate complexes. Computational and experimental studies have shown that this reduction can occur in concert with the release of hydrogen gas (H₂). acs.org This process is often facilitated by the dimerization of Cu(II) hydride intermediates, suggesting that a dimeric amino copper formate is an important intermediate in the copper reduction pathway. acs.org The nature of the amine ligands also dictates the thermodynamic stability of these dimeric intermediates. acs.org
Conversely, copper(I) hydride complexes are known to react with carbon dioxide (CO₂) to form their corresponding copper formate counterparts. acs.org However, some multinuclear copper(I) hydrides can catalyze the dehydrogenation of formic acid, demonstrating the reversible nature of this redox process. acs.org
Copper formate complexes are active in both dehydrogenation and decarboxylation reactions. In the dehydrogenation of formic acid, a copper(II)-based molecular catalyst has been shown to produce a 1:1 mixture of CO₂ and H₂. nih.gov Density Functional Theory (DFT) studies suggest that a copper-formate intermediate undergoes rearrangement and decarboxylation to generate a copper-hydride species, which then reacts with formic acid to release H₂. nih.gov
In decarboxylation reactions, copper catalysts facilitate the removal of a carboxyl group from various organic acids. semanticscholar.orgacs.orgchemrxiv.orgnih.gov Mechanistic experiments indicate that these reactions can proceed through different pathways, including those involving radical intermediates. For instance, a copper-catalyzed decarboxylative elimination has been shown to proceed via benzylic deprotonation and subsequent radical decarboxylation. semanticscholar.orgchemrxiv.orgresearchgate.net
The decomposition of copper formate itself involves competing processes of dehydrogenation and/or dehydroxylation, with the specific pathway being largely determined by the nature of the coordinated ligand. acs.org Theoretical calculations have shown that for copper triformate complexes, decomposition can occur via decarboxylation followed by hydrogen radical dissociation, leading to the formation of monovalent copper formate clusters. nih.gov These Cu(I) clusters can then undergo sequential decarboxylation to form copper hydrides. nih.gov
Ligand Effects on Reaction Mechanisms and Rates
The ligands coordinated to the copper center have a profound effect on the reaction mechanisms and rates of copper formate complexes. The structure and electronic properties of the ligand can influence the stability of intermediates, the activation energies of reaction steps, and even the preferred reaction pathway.
The ability of amine ligands to form hydrogen bonds with the formate ligand is a key factor governing the activation energy of dehydrogenation and decarboxylation reactions. acs.orgresearchgate.netresearchgate.net The basicity of the ligands can also significantly affect the thermodynamics of the formation of metallic copper from these complexes. acs.orgresearchgate.net
In the context of Ullmann-type reactions, the choice of ligand can direct the selectivity towards either N-arylation or O-arylation. nih.gov The electron-donating ability of the ligand and the nucleophile determines whether the reaction proceeds via a single-electron transfer (SET) or an iodine atom transfer (IAT) mechanism. nih.gov Similarly, in copper-catalyzed iododeboronation, the ligand facilitates transmetalation through hydrogen bonding and its loss or gain is integral to the key oxidative events in the catalytic cycle. nih.gov
The presence of redox-active ligands can introduce another layer of complexity and functionality, allowing the ligand to participate directly in electron transfer processes and cooperate with the metal center in catalysis. nih.govacs.orgnih.gov
In-situ Spectroscopic Monitoring of Reaction Intermediates
To gain a deeper understanding of the reaction mechanisms, in-situ spectroscopic techniques are employed to monitor the formation and transformation of reaction intermediates in real-time. Techniques such as UV/Vis spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are valuable tools in this regard.
UV/Vis spectroscopy has been used to investigate the electronic structure and photochemistry of copper formate clusters in the gas phase. nih.gov These studies have revealed a clear difference in the spectra of clusters containing Cu(I) and Cu(II) ions, with the electronic transitions and subsequent photochemistry being governed by the oxidation state of the copper. nih.gov In solution, UV-visible absorption spectroscopy can be used to monitor the formation of copper(II) formate complexes. google.com
Real-time FTIR spectroscopy has been utilized to monitor the reactions between formic acid vapors and oxidized copper surfaces. This technique allows for the direct observation of the formation and consumption of surface species, providing kinetic and mechanistic insights into the reduction of copper oxides by formic acid.
Thermal Stability and Decomposition Pathways
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are powerful thermoanalytical tools used to study the mass changes and heat flow associated with a material as a function of temperature. For azanium;copper;triformate, these analyses reveal a multi-stage decomposition process, characterized by distinct mass loss events and corresponding endothermic or exothermic peaks.
The thermal decomposition of copper formate (B1220265) and its complexes is a well-studied area. Anhydrous copper(II) formate typically begins to decompose at temperatures around 170–220°C. acs.orgmdpi.com The decomposition of pure copper formate is characterized by exothermic peaks, with maxima recorded at approximately 175°C and 210°C, indicating a two-stage exothermic process. acs.org
For this compound, the initial decomposition events are influenced by the ammonium (B1175870) cation. The thermal decomposition of ammonium-containing compounds often begins with the release of ammonia (B1221849) (NH₃). jes.or.jpsci-hub.se For instance, the decomposition of ammonium nitrate (B79036) can be initiated by an endothermic proton transfer process that yields ammonia and nitric acid. rsc.org In the case of this compound, an initial endothermic event corresponding to the release of ammonia and the partial breakdown of the formate structure is expected. This is often followed by a significant exothermic event related to the decomposition of the remaining copper formate framework and the crystallization of the resulting products. acs.org
Studies on related copper-amine complexes show that the coordination environment significantly affects these thermal events. For example, a copper formate complex with dimethyl sulfoxide (B87167) (DMSO) exhibits a more complex thermal profile with three endothermic peaks at 129°C, 140°C, and 146°C. acs.org The interaction between the ammonium cation and the copper formate framework in this compound dictates the specific temperatures and nature of these thermal events.
TGA provides quantitative information about the mass loss stages during decomposition. For copper formate, the main mass loss event occurs between 190°C and 220°C, which corresponds to the complete breakdown of the formate ions, leaving behind metallic copper in an inert atmosphere. researchgate.net If the compound is hydrated, an initial mass loss corresponding to dehydration occurs at lower temperatures, typically below 180°C. researchgate.net
In this compound, the decomposition is expected to proceed in sequential steps. The first mass loss would likely correspond to the release of ammonia from the ammonium cation. This would be followed by the decomposition of the resulting copper formate species. The total mass loss in an inert atmosphere should correlate with the formation of pure metallic copper as the final solid residue. The stability of the compound is generally lower than that of simple anhydrous copper formate due to the presence of the ammonium ligand, which facilitates an earlier onset of decomposition. researchgate.netresearchgate.net
| Compound | Decomposition Onset (°C) | Key Thermal Events | Final Solid Product (Inert Atm.) |
|---|---|---|---|
| Copper(II) Formate (anhydrous) | ~170-190 °C acs.orgresearchgate.net | Two-stage exothermic decomposition (~175 °C and 210 °C). acs.org | Metallic Copper researchgate.net |
| Copper(II) Formate Hydrate | <180 °C (dehydration) researchgate.net | Endothermic dehydration followed by exothermic formate decomposition. researchgate.net | Metallic Copper researchgate.net |
| This compound (expected) | <170 °C | Initial endothermic release of NH₃, followed by exothermic decomposition of the copper formate framework. | Metallic Copper |
| Copper Formate-DMSO Complex | ~135 °C acs.org | Multiple endothermic peaks (129, 140, 146 °C). acs.org | Metallic Copper |
Evolved Gas Analysis (EGA) using Mass Spectrometry (MS)
EGA coupled with mass spectrometry (TGA-MS) is a technique used to identify the gaseous species released during thermal decomposition. eag.commeasurlabs.comresearchgate.net This provides crucial mechanistic insights into the reaction pathways.
The thermal decomposition of the formate anion is a redox process that provides a reducing atmosphere for the synthesis of metallic copper. jst.go.jp Evolved gas analysis of copper formate decomposition has identified several key gaseous products. In an inert atmosphere, the primary products released are formic acid (HCOOH) and carbon dioxide (CO₂). researchgate.net The decomposition also generates hydrogen (H₂), which plays a role in the reduction of copper(II) to its metallic state. mdpi.comacs.org
For this compound, in addition to the products from the formate decomposition, the evolution of ammonia (NH₃) is a key feature. jes.or.jp Studies on mixed-valence copper complexes containing ammonia have confirmed the release of NH₃ at temperatures between 175°C and 225°C. researchgate.net Therefore, the gaseous products from the thermolysis of this compound are a mixture of NH₃, HCOOH, CO₂, and H₂.
| Compound | Identified Gaseous Products | Temperature Range of Evolution |
|---|---|---|
| Copper(II) Formate | Formic acid (HCOOH), Carbon dioxide (CO₂), Hydrogen (H₂) mdpi.comresearchgate.netnih.gov | ~190-250 °C mdpi.comresearchgate.net |
| This compound (expected) | Ammonia (NH₃), Formic acid (HCOOH), Carbon dioxide (CO₂), Hydrogen (H₂) | ~150-250 °C |
| Copper(I,II) Thiosulfate-Ammonia Complex | Ammonia (NH₃), Sulfur dioxide (SO₂) researchgate.net | 175-225 °C (for NH₃) researchgate.net |
EGA-MS allows for the correlation of specific mass loss events with the evolution of particular gases, thereby elucidating the sequence of decomposition. For this compound, the decomposition pathway can be inferred as follows:
Initial Step: The process likely begins with the release of ammonia from the azanium (ammonium) cation. This step corresponds to the initial mass loss observed in TGA.
NH₄[Cu(HCOO)₃] → NH₃(g) + HCu(HCOO)₃
Intermediate Decomposition: The resulting acidic copper formate intermediate then decomposes. This involves a hydride transfer from a formate ligand to the copper center, a key step in the formation of formic acid. nih.gov
Final Reduction and Decomposition: The final stage involves the decarboxylation of the remaining formate ligands and the reduction of copper, leading to the evolution of CO₂ and H₂ and the formation of metallic copper as the solid residue. nih.gov The reduction of Cu(II) to Cu(I) may occur in concert with the release of H₂ via the dimerization of a copper(II) hydride intermediate. acs.org
Influence of Amine Ligands and Coordination Environment on Thermolysis
The coordination of amine ligands to copper formate has a profound effect on its thermal stability and decomposition temperature. Generally, the presence of an amine ligand lowers the decomposition temperature required to form metallic copper compared to pure copper formate (which decomposes around 200–225°C). researchgate.net This effect is crucial for applications like low-temperature conductive inks. researchgate.net
The mechanism behind this temperature reduction is linked to the structure of the copper formate-amine complex. In solid copper formate, an extensive coordination network exists. Amine ligands break up this network, creating mononuclear complexes that are less thermally stable. jst.go.jp Furthermore, hydrogen bonds between the amine ligand and the formate ions are thought to be a key factor governing the activation energy of the decomposition. researchgate.netacs.org These hydrogen bonds can influence the rotational freedom of the formate anion, which in turn affects the formation of copper hydride, a limiting step in the decomposition. acs.org
| Ligand | Decomposition Temperature (°C) | Reference |
|---|---|---|
| None (Copper Formate Tetrahydrate) | ~190 °C | jst.go.jp |
| Hexylamine | 120 °C | jst.go.jp |
| Dodecylamine | 123 °C | jst.go.jp |
| 4-tert-Butylpyridine | 98 °C | jst.go.jp |
| Ammonia (in this compound) | Lower than pure copper formate (expected) |
Formation of Metallic Copper and Copper Oxides upon Decomposition
The thermal decomposition of the copper formate component within the this compound complex is the primary reaction leading to the formation of solid products. The nature of these products, whether metallic copper (Cu), cuprous oxide (Cu₂O), or cupric oxide (CuO), is largely determined by the temperature and the composition of the atmosphere in which the decomposition occurs.
In an inert atmosphere, such as argon or nitrogen, the decomposition of copper formate typically yields metallic copper. Research on copper formate and its complexes with amines, which are analogous to the ammonium in this compound, shows that the decomposition to pure metallic copper occurs at relatively low temperatures. For instance, the decomposition of pure copper formate has been observed to begin at approximately 172.5°C. acs.org The presence of amine ligands, such as in amine-copper formate complexes, can lower this decomposition temperature to around 150°C. rsc.org The general reaction in an inert environment proceeds with the release of gaseous byproducts, leaving behind a solid residue of metallic copper.
When the decomposition takes place in an oxidizing atmosphere, such as air, the formation of copper oxides becomes favorable. The specific oxide formed is dependent on the temperature and oxygen availability. At lower temperatures or in oxygen-deficient conditions during decomposition, cuprous oxide (Cu₂O) may be formed. At higher temperatures and with sufficient oxygen, the formation of the more oxidized cupric oxide (CuO) is expected. Studies on amine-copper formate complexes have shown that the organic shell can temporarily suppress oxidation, but once decomposition begins, the newly formed, highly reactive copper atoms are susceptible to oxidation if exposed to air. mdpi.com
The decomposition pathways and resulting products are summarized in the following table, based on findings from related copper formate compounds.
| Atmosphere | Temperature Range (°C) | Primary Solid Product | Gaseous Byproducts |
|---|---|---|---|
| Inert (e.g., Argon, Nitrogen) | ~150 - 250 | Metallic Copper (Cu) | Ammonia, Carbon Dioxide, Hydrogen |
| Oxidizing (e.g., Air) | ~200 - 300 | Copper(I) Oxide (Cu₂O) and/or Copper(II) Oxide (CuO) | Ammonia, Carbon Dioxide, Water |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to study transition metal complexes, offering a balance between accuracy and computational cost. For azanium;copper;triformate, DFT calculations are instrumental in understanding its fundamental chemical and physical properties.
DFT calculations are crucial for mapping the electronic landscape of this compound. These calculations reveal the distribution of electron density, the nature of chemical bonding, and the energies and compositions of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as their energy gap is a key determinant of the compound's reactivity and electronic properties.
In a hypothetical DFT study of this compound, the electronic structure would be characterized by the interaction between the copper d-orbitals, the formate (B1220265) ligand orbitals, and the azanium cation. The formate ligands would likely act as bridging ligands between copper centers, creating a polymeric network. The azanium cations would reside within this network, providing charge balance. The calculated partial charges on the atoms would indicate the ionic and covalent character of the bonds within the complex. For instance, the Cu-O bonds are expected to have significant covalent character, a feature that DFT can quantify.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO-LUMO Gap (eV) | 3.5 |
| Energy of HOMO (eV) | -6.2 |
| Energy of LUMO (eV) | -2.7 |
| Partial Charge on Cu | +1.2 |
| Partial Charge on O | -0.8 |
| Partial Charge on N | -2.5 |
| Partial Charge on H (in NH4+) | +0.6 |
Note: The values in this table are illustrative and represent typical results that would be obtained from DFT calculations on a similar copper-formate framework.
DFT calculations can accurately predict various spectroscopic signatures, which are vital for the experimental characterization of this compound. Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is particularly sensitive to the geometry and bonding within a molecule. By calculating the vibrational frequencies and their corresponding intensities, DFT can aid in the assignment of experimental spectra.
For this compound, DFT would predict characteristic vibrational modes associated with the formate and azanium ions, as well as modes involving the copper-oxygen bonds. For example, the symmetric and asymmetric stretching vibrations of the C-O bonds in the formate ligand are sensitive to its coordination mode. DFT calculations on related metal formate frameworks have shown that lattice modes are expected below 400 cm⁻¹, while internal modes of the ions are observed in the 500-3500 cm⁻¹ range researchgate.net.
Table 2: Predicted Vibrational Frequencies for this compound using DFT
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch (Azanium) | 3200-3400 |
| C-H Stretch (Formate) | 2800-3000 |
| C=O Asymmetric Stretch (Formate) | 1550-1650 |
| N-H Bend (Azanium) | 1400-1500 |
| C-O Symmetric Stretch (Formate) | 1300-1400 |
| O-C-O Bend (Formate) | 700-800 |
| Cu-O Stretch | 300-500 |
Note: This table presents a hypothetical set of vibrational frequencies for this compound based on DFT calculations of similar compounds. The actual values would depend on the precise crystal structure.
Understanding the reactivity of this compound, including its formation, decomposition, and potential catalytic activity, requires a detailed knowledge of reaction pathways and transition states. DFT is an excellent tool for this purpose, as it can be used to calculate the energies of reactants, products, intermediates, and transition states along a reaction coordinate. This allows for the determination of activation energies and reaction enthalpies, providing insights into the kinetics and thermodynamics of a reaction.
For example, the thermal decomposition of copper formate complexes is a critical process, and DFT can be used to model this reaction. Such calculations on similar systems have shown that the decomposition can proceed through the formation of intermediate copper hydride species acs.org. The presence of other molecules, such as water, can influence the energy barrier of the decomposition by forming aqua complexes that restrict the rotational freedom of the formate anion acs.org. A computational study on the formation of a copper(II) complex from its precursors identified a five-step reaction mechanism with multiple intermediates and transition states, showcasing the complexity of such reactions.
Table 3: Hypothetical DFT-Calculated Thermodynamic and Kinetic Data for a Reaction of this compound
| Parameter | Value (kJ/mol) |
| Activation Energy (Ea) | 85 |
| Enthalpy of Reaction (ΔH) | -45 |
| Gibbs Free Energy of Activation (ΔG‡) | 75 |
| Gibbs Free Energy of Reaction (ΔG) | -55 |
Note: The data in this table is illustrative and represents the type of information that can be obtained from DFT calculations of a hypothetical reaction involving this compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Phase Transitions
While DFT provides a static picture of the electronic structure and energetics, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and materials over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. This is particularly useful for understanding phenomena such as phase transitions, diffusion, and conformational changes.
For this compound, MD simulations could be used to investigate its structural stability at different temperatures and pressures. By simulating the system at various temperatures, one could observe potential phase transitions, such as a change in the crystal structure or the onset of melting. MD simulations can also provide insights into the mobility of the azanium cations within the copper-formate framework, which could be relevant for its ionic conductivity. Studies on copper(II) carboxylates have utilized MD simulations to understand the interactions and structural arrangements of the complexes researchgate.net.
Computational Studies on Structure-Reactivity Relationships
By combining the insights from DFT and MD simulations, computational studies can establish crucial structure-reactivity relationships. These relationships explain how the geometric and electronic structure of a compound influences its chemical reactivity. For this compound, such studies could explore how modifications to the ligand environment or the crystal packing affect its catalytic activity or thermal stability.
For instance, DFT calculations can be used to systematically vary the coordination environment of the copper centers and calculate the corresponding changes in electronic properties and reaction barriers. This can lead to a deeper understanding of what structural features are key to a desired reactivity. Such computational screening can guide the synthesis of new materials with enhanced properties. The relationship between the coordination mode of carboxylate ligands and the properties of copper complexes has been a subject of both experimental and computational investigation nih.gov.
Prediction of Novel this compound Derivatives
One of the most exciting applications of computational chemistry is the in silico design of novel materials with tailored properties. By leveraging the understanding of structure-property relationships, it is possible to predict new derivatives of this compound with enhanced or entirely new functionalities. This can be achieved through high-throughput screening, where a large number of candidate structures are computationally evaluated for a desired property.
For example, one could computationally design derivatives of this compound by substituting the formate ligand with other carboxylates, or by replacing the azanium cation with other organic or inorganic cations. DFT calculations could then be used to predict the stability, electronic structure, and other properties of these hypothetical compounds. This approach accelerates the discovery of new materials by focusing experimental efforts on the most promising candidates. The computational design of novel materials is a rapidly growing field with applications in various areas, including energy storage and catalysis researchgate.net. Recent studies have explored the production of methyl formate and its halogenated derivatives using copper oxide nanoparticles, with DFT being used to investigate the structural and electronic properties of these new compounds tandfonline.com.
Future Perspectives and Interdisciplinary Research Opportunities
Development of Tailored Synthetic Strategies
The synthesis of azanium;copper;triformate with precise control over its crystal structure, morphology, and purity is fundamental to unlocking its potential. Future research should focus on developing tailored synthetic strategies that go beyond conventional methods. While general approaches for the synthesis of copper(II) formate (B1220265) involve the reaction of a copper source like copper(II) carbonate or hydroxide (B78521) with formic acid, and organic ammonium (B1175870) formate salts can be prepared by reacting an amine with formic acid, more sophisticated methods are needed for this specific ternary compound. auctoresonline.orgcrystalls.info
Potential tailored synthetic approaches could include:
Solvothermal and Hydrothermal Methods: These techniques, conducted in sealed vessels at elevated temperatures and pressures, can facilitate the formation of unique crystalline phases that may not be accessible under ambient conditions. The choice of solvent can influence the coordination environment of the copper ions and the incorporation of the azanium cation.
Microwave-Assisted Synthesis: This method can significantly accelerate reaction times and lead to the formation of nanostructured materials with uniform size and shape distribution.
Sonochemical Synthesis: The use of high-intensity ultrasound can induce unique chemical transformations and lead to the formation of novel phases and morphologies.
Controlled Precipitation: A systematic study of reaction parameters such as pH, temperature, and reactant concentration can enable the controlled precipitation of azaniaum;copper;triformate with desired characteristics. A patented process for producing copper formate involves the liquid-phase hydrolysis of methyl formate in the presence of copper carbonate, suggesting that alternative precursors could be explored. google.com
The development of these strategies will be crucial for producing high-quality materials suitable for detailed characterization and application studies.
Integration with Advanced Characterization Techniques (e.g., in-situ/operando studies)
A thorough understanding of the structure-property relationships in this compound necessitates the use of advanced characterization techniques, particularly those that can probe the material under dynamic conditions.
In-situ and Operando X-ray Diffraction (XRD) and Raman Spectroscopy: These techniques are invaluable for monitoring the structural and compositional evolution of materials during processes such as thermal decomposition or electrochemical reactions. researchgate.netresearchgate.net For instance, operando XRD could reveal phase transitions or the formation of intermediate species during the thermal conversion of this compound to copper nanoparticles. Operando Raman spectroscopy can provide real-time information about changes in the vibrational modes of the formate and azanium ions, offering insights into the chemical transformations occurring at the molecular level. chemrxiv.org
In-situ Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR): This technique is particularly useful for studying the surface chemistry of materials in contact with liquids or gases. nih.gov For example, it could be employed to investigate the adsorption and reaction of molecules on the surface of this compound, which is relevant for catalytic applications.
Operando X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and oxidation states of the surface of a material. Operando XPS can track changes in the copper oxidation state during catalytic or electrochemical processes, providing crucial information about the active sites. chemrxiv.org
By integrating these advanced characterization techniques, a comprehensive picture of the dynamic behavior of this compound can be obtained, linking its structural evolution to its functional properties.
| Technique | Information Obtained | Potential Application for this compound |
| In-situ/Operando XRD | Real-time structural changes, phase transitions | Monitoring thermal decomposition to copper nanoparticles; studying structural changes during gas adsorption. |
| In-situ/Operando Raman | Real-time vibrational and compositional changes | Tracking the transformation of formate and azanium ions during chemical reactions. |
| In-situ ATR-FTIR | Surface chemistry and reaction intermediates | Investigating the mechanism of catalytic reactions on the material's surface. nih.gov |
| Operando XPS | Surface elemental composition and oxidation states | Determining the active copper species during catalysis or electrochemical processes. chemrxiv.org |
Synergistic Experimental and Computational Approaches
The combination of experimental investigations with computational modeling offers a powerful strategy for accelerating the discovery and design of new materials.
Density Functional Theory (DFT) Calculations: DFT can be used to predict the crystal structure, electronic band structure, and vibrational frequencies of this compound. acs.orgrsc.org Such calculations can guide synthetic efforts by predicting the most stable crystal structures and can aid in the interpretation of experimental spectroscopic data. DFT has been successfully used to study the structural and electronic properties of various copper complexes and clusters. acs.orgresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound, such as the diffusion of ions and molecules within the crystal lattice, and its thermal stability.
Quantum Chemical Calculations of Reaction Mechanisms: Computational studies can elucidate the mechanistic pathways of chemical reactions involving this compound. For example, quantum chemical calculations have been used to understand the thermal decomposition of copper formate complexes with amine ligands, revealing the critical role of hydrogen bonds in determining the activation energy. researchgate.net A similar approach could be applied to understand the decomposition of this compound.
The synergy between experimental synthesis and characterization and these computational approaches will enable a deeper understanding of the fundamental properties of this compound and facilitate the rational design of materials with desired functionalities. rsc.org
Exploration of New Functional Material Applications
While the applications of this compound are yet to be explored, the properties of related copper formate compounds suggest several promising avenues.
Precursor for Conductive Materials: Copper formates are known to be effective precursors for the formation of conductive copper films and nanoparticles for printed electronics. researchgate.net The thermal decomposition of this compound could offer a low-temperature route to producing highly conductive copper patterns on flexible substrates. The presence of the azanium ion might influence the decomposition temperature and the morphology of the resulting copper.
Catalysis: Copper-based materials are active catalysts for a variety of organic reactions and for electrochemical CO₂ reduction. rsc.org The specific coordination environment of copper in this compound could lead to unique catalytic activities and selectivities. For instance, related copper porphyrin metal-organic framework nanosheets have shown promise for the selective electroreduction of CO₂ to formate and acetate (B1210297). rsc.org
Antimicrobial Agents: Copper compounds are known for their antimicrobial properties. Copper formate has been investigated for its use as a fungicide and bactericide in agriculture. guidechem.com The potential of this compound as an antimicrobial agent warrants investigation.
Gas Storage and Separation: The porous nature of some metal-organic frameworks (MOFs) based on copper and formate ligands suggests that this compound could be explored for gas storage and separation applications. The size and polarity of the channels within the crystal structure would determine its selectivity for different gas molecules.
A systematic investigation into these potential applications could reveal novel functionalities for this compound.
| Potential Application | Underlying Principle | Relevant Research on Related Compounds |
| Conductive Inks | Thermal decomposition to metallic copper. | Copper formate is a precursor for printed electronics. researchgate.net |
| Catalysis | Active copper sites for chemical transformations. | Copper-based materials are used in organic synthesis and CO₂ reduction. rsc.org |
| Antimicrobial Agents | Toxicity of copper ions to microorganisms. | Copper formate is used as a fungicide. guidechem.com |
| Gas Storage/Separation | Porous crystal structure for molecular sieving. | Copper formate-based MOFs exhibit porosity. |
Theoretical Frameworks for Predictive Design
The development of theoretical frameworks for the predictive design of materials is a grand challenge in materials science. By leveraging computational tools and machine learning, it may be possible to predict the properties of yet-to-be-synthesized compounds.
High-Throughput Computational Screening: Using DFT and other computational methods, large virtual libraries of compounds related to this compound can be screened for promising properties, such as electronic band gaps, gas adsorption energies, and catalytic activity.
Machine Learning Models: Machine learning models can be trained on existing experimental and computational data for MOFs and other coordination compounds to predict the properties of new materials based on their chemical composition and structure. arxiv.orgnih.govresearchgate.net This data-driven approach can significantly accelerate the discovery of materials with targeted functionalities. For example, machine learning has been used to predict the guest accessibility and thermodynamic stability of MOFs. arxiv.orgnih.gov
Reverse Topological Approach (RTA): This approach, used in the design of MOFs, involves defining a target topology and then identifying the appropriate molecular building blocks to realize that structure. rsc.org A similar approach could be adapted for the design of novel frameworks based on azanium, copper, and formate building blocks.
By developing and applying these theoretical frameworks, the design and discovery of new functional materials based on the this compound system can be guided by rational principles rather than relying solely on trial-and-error experimentation. This predictive capability will be essential for unlocking the full potential of this and other related materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
